1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Description
1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
1-benzoyl-N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-4-2-1-3-5-17)24-10-8-18-16-19(6-7-20(18)24)29(26,27)22-9-11-23-12-14-28-15-13-23/h1-7,16,22H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSKCABWDHJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)NCCN3CCOCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves several key steps. The preparation typically starts with the formation of the indole core, followed by the introduction of the benzoyl group and the morpholine moiety. Common synthetic routes include:
Bartoli’s Reaction: This reaction is used to construct the indole core from nitroaromatic compounds.
Heck Coupling Reaction: This reaction is employed to introduce the benzoyl group onto the indole core.
Amidation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The indole core can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target. For example, in anticancer studies, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-BENZOYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can be compared with other indole derivatives, such as:
1-BENZOYL-3-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA: This compound has a similar structure but contains a thiourea group instead of a sulfonamide group.
Indole-3-Acetic Acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-Carboxylic Acid: Another indole derivative with different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
